Cas no 2171823-02-0 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid)

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid
- 4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
- 2171823-02-0
- EN300-1509488
-
- Inchi: 1S/C28H34N2O5/c1-30(17-9-14-26(32)33)25(31)18-28(15-7-2-8-16-28)29-27(34)35-19-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-6,10-13,24H,2,7-9,14-19H2,1H3,(H,29,34)(H,32,33)
- InChI Key: VCTAQNKHNAJIHL-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N(C)CCCC(=O)O)=O)CCCCC1)=O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 95.9Ų
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509488-50mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509488-1.0g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509488-500mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509488-100mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509488-2500mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1509488-10000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509488-1000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1509488-250mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509488-5000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid |
2171823-02-0 | 5000mg |
$9769.0 | 2023-09-27 |
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid Related Literature
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
3. Water
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid
Comprehensive Guide to 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid (CAS No. 2171823-02-0)
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid (CAS No. 2171823-02-0) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclohexyl-N-methylacetamido moiety, makes it a valuable intermediate in the development of bioactive molecules. Researchers and pharmaceutical companies frequently search for this compound due to its role in solid-phase peptide synthesis (SPPS) and its potential applications in drug discovery.
The compound's Fmoc-protected amino acid derivative is particularly significant in modern peptide chemistry. The Fmoc group is known for its stability under basic conditions and ease of removal under mild acidic conditions, making it a preferred choice for peptide coupling reactions. With the growing demand for custom peptides and therapeutic proteins, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid has gained attention in both academic and industrial settings.
One of the key advantages of this compound is its compatibility with automated peptide synthesizers, which are increasingly used in high-throughput screening and biopharmaceutical production. Researchers often inquire about its solubility, reactivity, and optimal conditions for Fmoc deprotection, highlighting its importance in peptide-based drug development. Additionally, its cyclohexyl ring contributes to enhanced conformational stability, which is crucial for designing peptides with improved bioavailability.
In recent years, the rise of personalized medicine and targeted therapies has further driven interest in compounds like 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid. Its role in creating peptide-drug conjugates and biomarker probes aligns with the industry's focus on precision medicine. Frequently searched questions include its synthetic pathways, purity specifications, and compatibility with green chemistry principles, reflecting the compound's relevance in sustainable research practices.
From a commercial perspective, the demand for high-purity Fmoc-amino acids like this compound continues to grow, particularly in regions with thriving biotech hubs. Suppliers often highlight its batch-to-batch consistency and low impurity levels, which are critical for regulatory compliance in GMP manufacturing. As peptide-based therapeutics gain FDA approvals, the market for intermediates such as 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid is expected to expand significantly.
In summary, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid (CAS No. 2171823-02-0) is a versatile and high-value compound in peptide science. Its applications span from academic research to industrial-scale drug production, driven by advancements in peptide therapeutics and bioconjugation techniques. For researchers exploring its properties, understanding its structural features and synthetic utility is essential for optimizing its use in cutting-edge pharmaceutical projects.
2171823-02-0 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid) Related Products
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)




